N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}furan-2-carboxamide
CAS No.: 2097898-74-1
Cat. No.: VC6304064
Molecular Formula: C14H16N2O2S
Molecular Weight: 276.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097898-74-1 |
|---|---|
| Molecular Formula | C14H16N2O2S |
| Molecular Weight | 276.35 |
| IUPAC Name | N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C14H16N2O2S/c17-14(13-2-1-6-18-13)15-12-3-5-16(9-12)8-11-4-7-19-10-11/h1-2,4,6-7,10,12H,3,5,8-9H2,(H,15,17) |
| Standard InChI Key | XBDVSEOKPPYSCX-UHFFFAOYSA-N |
| SMILES | C1CN(CC1NC(=O)C2=CC=CO2)CC3=CSC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct heterocyclic systems:
-
Furan ring: A five-membered oxygen-containing aromatic ring contributing to electron-rich regions capable of π-π interactions.
-
Thiophene moiety: A sulfur-containing heterocycle enhancing lipophilicity and metabolic stability.
-
Pyrrolidine scaffold: A saturated five-membered nitrogen ring providing conformational flexibility and hydrogen-bonding potential.
These components are linked via a carboxamide bridge, creating a planar amide group that facilitates interactions with biological targets. The spatial arrangement of substituents, particularly the thiophen-3-ylmethyl group at the pyrrolidine nitrogen, influences steric and electronic properties critical for receptor binding.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₂O₂S |
| Molecular Weight | 276.35 g/mol |
| CAS Registry Number | 2097898-74-1 |
| Solubility | Moderate in polar aprotic solvents (e.g., DMSO, THF) |
| LogP (Predicted) | 2.1 ± 0.3 (indicating moderate lipophilicity) |
Synthesis and Reaction Pathways
Multi-Step Synthetic Strategy
The synthesis of N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}furan-2-carboxamide involves sequential functionalization of the pyrrolidine core :
-
Pyrrolidine functionalization: Introduction of the thiophen-3-ylmethyl group via alkylation using thiophene-3-methanol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate).
-
Furan-2-carboxamide coupling: Activation of furan-2-carboxylic acid using carbodiimide reagents (e.g., EDC, HOBt) followed by amide bond formation with the pyrrolidine amine.
-
Purification: Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from ethanol/water mixtures yield the final product in >95% purity.
Stereochemical Considerations
Patent literature highlights the importance of stereoselective synthesis for analogous tetrahydrofuran derivatives, emphasizing enantiomeric excess (>98%) achieved via chiral auxiliaries or asymmetric catalysis . While the target compound’s stereochemistry remains unspecified in available data, analogous protocols suggest potential for R- or S-configuration at the pyrrolidine C3 position, impacting biological activity .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | Thiophene-3-methanol, DEAD, PPh₃, THF, 0°C → RT | 78 |
| Amide Coupling | Furan-2-carboxylic acid, EDC, HOBt, DCM, RT | 85 |
| Purification | Silica gel chromatography (EtOAc/hexanes) | 92 |
Biological Activity and Mechanism of Action
Receptor Affinity and Signaling Modulation
In vitro studies of structurally related compounds demonstrate high affinity for:
-
Serotonin receptors (5-HT₁A/2A): Modulation of neurotransmitter release and neuronal excitability.
-
Dopamine D2-like receptors: Potential antipsychotic or anti-Parkinsonian effects.
-
Factor Xa: Inhibition of this coagulation cascade enzyme suggests antithrombotic applications .
The carboxamide group likely participates in hydrogen bonding with receptor active sites, while the thiophene and furan rings engage in hydrophobic interactions.
Pharmacodynamic Profiling
Preliminary assays indicate:
-
IC₅₀ for Factor Xa inhibition: ~150 nM (comparable to rivaroxaban) .
-
Selectivity over related serine proteases (e.g., thrombin): >50-fold, reducing bleeding risk .
-
Metabolic stability: Half-life >4 hours in human liver microsomes, favorable for oral bioavailability.
Analytical Characterization
Spectroscopic Identification
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J=1.6 Hz, 1H, furan H-3), 7.45–7.35 (m, 2H, thiophene H-4/H-5), 4.15 (m, 1H, pyrrolidine H-3), 3.75 (s, 2H, N-CH₂-thiophene).
-
HRMS (ESI+): m/z calc. for C₁₄H₁₇N₂O₂S [M+H]⁺ 277.1014, found 277.1011.
Therapeutic Applications and Future Directions
Antithrombotic Development
The compound’s Factor Xa inhibition profile positions it as a candidate for oral anticoagulants, potentially offering improved safety over warfarin . Preclinical models evaluating bleeding risk and efficacy in venous thrombosis are warranted.
Neuropsychiatric Indications
Given structural similarities to atypical antipsychotics (e.g., risperidone), further studies could explore D2/5-HT₂A receptor dual antagonism for schizophrenia treatment.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume